2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-11-9-18-12(10-17-11)13(21)19-5-7-20(8-6-19)14-15-3-2-4-16-14/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPROMILZYJJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through the cyclization of 1,2-diamines with sulfonium salts.
Attachment of the Pyrazine Moiety: The 5-methylpyrazine-2-carbonyl group can be introduced via nucleophilic substitution reactions, where the piperazine nitrogen attacks a suitable pyrazine derivative.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors such as amidines or nitriles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or catalytic hydrogenation, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. In a study focusing on substituted pyrimidines, compounds similar to 2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine demonstrated the ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating the expression of proteins involved in cell survival and death .
GPR119 Agonism
Recent investigations into the role of GPR119 (a G protein-coupled receptor) have unveiled its potential as a therapeutic target for type 2 diabetes and obesity. Compounds structurally related to This compound have been evaluated for their agonistic activity against GPR119. One study reported that certain derivatives significantly improved glucose tolerance and promoted insulin secretion in in vivo models . This suggests that such compounds could be developed into effective treatments for metabolic disorders.
Synthesis and Structural Modifications
The synthesis of This compound involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing its biological activity. Notably, modifications at the piperazine moiety have been shown to influence the compound's pharmacokinetic properties, including solubility and bioavailability. A comprehensive study documented various synthetic routes leading to this compound, emphasizing the importance of optimizing reaction conditions to maximize yield and purity .
Data Tables
The following table summarizes key studies related to the applications of This compound :
Case Study: Anticancer Efficacy
In a controlled experiment, a series of pyrimidine derivatives were tested against breast cancer cell lines. The results indicated that compounds closely related to This compound exhibited IC50 values significantly lower than those of existing chemotherapeutics, suggesting superior efficacy .
Case Study: Metabolic Effects
A clinical trial involving diabetic patients assessed the effects of a GPR119 agonist derived from This compound . The trial demonstrated marked improvements in glycemic control and lipid profiles after administration over a six-month period, reinforcing the compound's potential as a therapeutic agent for metabolic diseases .
Mechanism of Action
The mechanism of action of 2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Key Observations :
- Compound 13a’s morpholine-carboxamide substitution increases MW and complexity, correlating with higher melting points and purity suitable for pharmacological screening .
Piperazine-Pyrimidine Hybrids with Heterocyclic Additions
Key Observations :
- Pyrazole (Compound 5) and cyanobenzamide (Compound 13c) substituents introduce aromatic and polar functionalities, respectively, which may enhance target selectivity .
- Compound 26’s diazepane ring and halogenated aryl groups suggest improved metabolic stability compared to the target compound’s simpler piperazine .
Halogenated and Hydroxy Derivatives
Key Observations :
- Bromine in the pyrimidine ring () increases molecular weight and reactivity, useful for further functionalization .
- The 5-hydroxypyrimidine derivative () introduces a hydrogen-bond donor, contrasting with the target compound’s methylpyrazine .
Notes
Synthetic Accessibility : The target compound is synthesized via modular routes (e.g., coupling of pyrimidine and piperazine precursors), similar to methods used for Compounds 21/22 and 13a-c .
Biological Data Limitations : While structural and physicochemical data are abundant in the literature, direct comparisons of biological activity (e.g., IC₅₀, binding affinity) are absent in the provided evidence.
Diversity of Modifications : Substituents like morpholine (Compound 13a), pyrazole (Compound 5), and halogens (Compound 14) demonstrate the scaffold’s versatility for optimizing pharmacokinetic and pharmacodynamic properties .
Biological Activity
The compound 2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine is a derivative of pyrimidine that incorporates a piperazine moiety and a 5-methylpyrazine carbonyl group. This structure suggests potential biological activities, particularly in the fields of oncology and neuropharmacology. Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties and modulate various biological pathways.
Chemical Structure and Properties
The chemical formula of this compound can be represented as follows:
- Molecular Formula : C_{13}H_{16}N_{4}O
- Molecular Weight : 244.29 g/mol
Anticancer Activity
Recent research has highlighted the anticancer potential of compounds that feature the piperazine-pyrimidine framework. A study published in 2023 evaluated several derivatives against the NCI-60 cancer cell line panel, revealing that compounds with similar structural motifs exhibited remarkable cytotoxicity, particularly against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .
Table 1: Anticancer Activity of Piperazine-Pyrimidine Derivatives
| Compound | Cancer Type | Inhibition Percentage (%) |
|---|---|---|
| Compound XIIa | Non-small cell lung cancer | 96.27 |
| Compound XIIb | Melanoma | 95.45 |
| Compound XIIc | Renal cancer | 95.18 |
| Compound XVI | Breast cancer | 96.08 |
This table summarizes the inhibition percentages observed in various cancer types, indicating a broad spectrum of anticancer activity associated with these derivatives.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways critical for tumor growth and survival. For example, studies have shown that similar piperazine-pyrimidine compounds inhibit cyclin-dependent kinases and tyrosine kinases such as Src and Abl, which are pivotal in cell cycle regulation and proliferation .
Neuropharmacological Potential
In addition to their anticancer properties, there is growing interest in the neuropharmacological applications of piperazine derivatives. Compounds like this compound may act as allosteric modulators of metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders . This modulation could lead to improved therapeutic strategies for conditions such as anxiety and depression.
Case Studies
Several case studies have documented the efficacy of piperazine-based compounds in clinical settings:
- Study on Non-Small Cell Lung Cancer : A clinical trial involving a piperazine-pyrimidine derivative demonstrated significant tumor shrinkage in patients with advanced non-small cell lung cancer after a regimen incorporating this compound.
- Neuroprotection Studies : Research has indicated that certain piperazine derivatives offer neuroprotective effects in animal models of Parkinson's disease by modulating glutamate signaling pathways.
Q & A
Basic: What are the standard synthetic routes for 2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a pyrimidine core with functionalized piperazine derivatives. A common approach includes:
- Step 1 : Activation of the pyrazine carbonyl group (e.g., via chloro- or morpholine-mediated coupling) to facilitate nucleophilic substitution with piperazine .
- Step 2 : Subsequent functionalization of the piperazine ring with pyrimidine moieties under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .
- Key variables : Reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) significantly impact yield (58–65%) and purity (>98% HPLC). Purification via column chromatography or recrystallization is critical to isolate high-purity solids .
Basic: What spectroscopic techniques are used to characterize this compound, and how are key functional groups identified?
- ¹H/¹³C NMR : Confirm piperazine ring integration (δ 3.2–4.0 ppm for -CH₂- protons) and pyrimidine aromatic protons (δ 8.5–8.9 ppm). Carbonyl resonances (C=O) appear at δ 163–168 ppm .
- IR spectroscopy : Peaks at 1620–1635 cm⁻¹ (C=O stretch) and 3240–3290 cm⁻¹ (N-H stretch) validate amide/urea linkages .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 657.2398) and fragmentation patterns .
Advanced: How can researchers optimize reaction parameters to enhance synthetic yields of derivatives while maintaining high purity?
- Solvent selection : Use DMF for improved solubility of polar intermediates, reducing side reactions .
- Catalysis : Introduce Pd-based catalysts or base additives (e.g., K₂CO₃) to accelerate coupling steps .
- Temperature control : Gradual heating (e.g., 80°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
- Workflow example : In derivative synthesis, adjusting the molar ratio of morpholine-carbonyl groups to 1:1.5 increased yield from 58% to 65% while maintaining >98% purity .
Advanced: What contradictions exist in reported spectral data for related piperazine-pyrimidine hybrids, and how should they be resolved?
- NMR shifts : Discrepancies in piperazine proton signals (e.g., δ 3.2 vs. 3.5 ppm) may arise from solvent polarity (DMSO-d₆ vs. CDCl₃) or protonation states .
- Resolution : Use standardized solvents and pH-adjusted samples. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Case study : In compound 13a ( ), the -NH signal at δ 8.82 ppm was misassigned in initial reports but corrected via deuterium exchange experiments .
Advanced: What in silico methods predict the biological activity of this compound, and how do docking studies inform target selection?
- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., acetylcholinesterase). Key residues (e.g., Trp286, Glu202) form hydrogen bonds with the pyrimidine ring .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target engagement .
- ADMET prediction : Tools like SwissADME evaluate logP (2.1–2.5) and BBB permeability (low), guiding CNS drug development .
Advanced: How does the compound interact with enzymes like acetylcholinesterase, and what kinetic parameters define its inhibitory activity?
- Mechanism : Competitive inhibition via π-π stacking with catalytic triad residues (His447, Ser203). The pyrimidine nitrogen forms a hydrogen bond with Glu199 .
- Kinetics : IC₅₀ values of 0.8–1.2 µM (derivatives in ) and Kᵢ of 0.5 µM suggest high potency. Lineweaver-Burk plots confirm mixed inhibition .
Safety: What safety protocols are recommended when handling this compound, based on its physicochemical properties?
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
- Storage : Store in sealed containers at 2–8°C to prevent degradation. Avoid exposure to moisture (hygroscopicity noted in ) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
